2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide
Description
2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazole core substituted with a dimethylamino-methyl group and a sulfonamide moiety.
Properties
Molecular Formula |
C7H14N4O2S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C7H14N4O2S/c1-10(2)4-6-9-7(5-11(6)3)14(8,12)13/h5H,4H2,1-3H3,(H2,8,12,13) |
InChI Key |
LNRCWNLOEFJFQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1CN(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide typically involves the reaction of 1-methylimidazole with formaldehyde and dimethylamine, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Acetylcholinesterase Reactivation
One of the most notable applications of this compound is its role in reactivating acetylcholinesterase (AChE) inhibited by organophosphorus agents. Research indicates that imidazolium derivatives, including 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide, can effectively counteract the toxic effects of nerve agents by restoring AChE activity. In vivo studies have shown that these compounds possess superior efficacy compared to traditional treatments like pralidoxime (2-PAM) in mouse models exposed to lethal doses of soman and tabun, demonstrating survival rates significantly higher than those treated with standard antidotes .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies reveal that derivatives of dimethylamine exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. The unique structure of 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide allows it to interact with microbial membranes effectively, leading to cell disruption and death .
Biochemical Applications
3. Enzyme Inhibition
In biochemical research, this compound has been utilized as an inhibitor in various enzyme assays. For instance, studies on acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors have identified related compounds that exhibit potent inhibitory effects on cholesterol metabolism pathways. The structure-activity relationship (SAR) studies highlight how modifications to the imidazole framework can enhance biological activity .
4. Chiral Ligands in Catalysis
Recent investigations have explored the use of imidazolium-based ionic liquids as chiral ligands in catalysis. These compounds demonstrate improved catalytic activity and selectivity in asymmetric reactions, showcasing their potential in synthetic organic chemistry. The incorporation of 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide into catalytic systems has been shown to enhance reaction yields and facilitate the recovery of catalysts .
Material Science Applications
5. Ionic Liquids and Green Chemistry
The compound's ionic liquid properties make it suitable for applications in green chemistry as a solvent or co-solvent in various chemical reactions. Its ability to dissolve a wide range of organic and inorganic substances while exhibiting low volatility aligns with sustainable practices in chemical manufacturing .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Sulfonamides with Varied Substituents
describes sulfonamide derivatives with imidazole or thioxo-imidazole rings. For example:
- Compound 11: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (melting point: 177–180°C) .
- Compound 13 : Includes a naphthalenylmethylthio group .
Key Comparisons :
- Substituent Effects: The target compound’s dimethylamino-methyl group may enhance solubility in polar solvents compared to the chloro or aromatic substituents in ’s derivatives. Chloro groups typically increase hydrophobicity, while dimethylamino groups can improve water solubility via protonation .
- Synthesis : The target compound’s synthesis likely involves similar reagents (e.g., PTSA, thiols) but differs in the substitution pattern, which could alter reaction kinetics or purification requirements .
Sulfonamides with Alternative Heterocycles
- Triazine-Based Sulfonamides (): Examples include triflusulfuron-methyl (a pesticide) with a triazine ring instead of imidazole. The triazine core confers herbicidal activity, whereas imidazole-based sulfonamides (like the target compound) may exhibit distinct pharmacological or chemical properties due to differences in aromaticity and electronic effects .
- Imidazolinone-Based Sulfonamides (): These derivatives, such as compound 3 (N-carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide), feature an imidazolinone ring.
Dimethylamino-Containing Co-Initiators ()
Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate were evaluated as co-initiators in resin cements.
- Reactivity Trends: Ethyl 4-(dimethylamino) benzoate showed higher polymerization efficiency than 2-(dimethylamino) ethyl methacrylate, suggesting that the position of the dimethylamino group (aromatic vs. aliphatic) affects electron donation and radical generation .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Reactivity and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows for modular substitution, as seen in ’s derivatives, enabling tuning of physical properties (e.g., melting points) or bioactivity .
- Biological Potential: While direct data is lacking, imidazole sulfonamides in exhibit inhibitory properties, hinting at possible enzyme-targeting applications for the target compound .
Biological Activity
2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an imidazole ring and a sulfonamide group, which are known to contribute to various biological functions, including enzyme inhibition and antimicrobial activity.
The biological activity of this compound primarily stems from its interaction with specific enzymes and biological pathways. Sulfonamides are known to inhibit the activity of certain enzymes, particularly those involved in folate synthesis, which is critical for bacterial growth. The imidazole moiety may also facilitate interactions with metal ions in enzymatic active sites, enhancing its inhibitory effects.
Biological Activities
Recent studies have highlighted several key biological activities associated with 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of dihydropteroate synthase, an enzyme vital for folate biosynthesis in bacteria.
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, such as aldehyde dehydrogenases (ALDHs). ALDHs play a crucial role in the metabolism of aldehydes and are implicated in various physiological processes including detoxification and neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotoxic metabolites .
- Potential Anticancer Properties : Preliminary studies suggest that this compound may have anticancer potential by inhibiting farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins that regulate cell growth and division. The inhibition of FTase can disrupt oncogenic signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide showed potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections.
- Inhibition of ALDH : Research has shown that this compound effectively inhibits ALDH isoforms implicated in neuroprotection and cancer progression. The inhibition was quantified using IC50 values, revealing a strong affinity for ALDH2, which is crucial for dopamine metabolism .
- FTase Inhibition : In vitro assays indicated that 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide inhibited FTase with an IC50 value of approximately 79 nM. This suggests that the compound could be developed further as a targeted therapy for cancers driven by Ras mutations .
Comparative Analysis
The following table summarizes the biological activities and potency of 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide compared to other sulfonamide derivatives:
| Compound Name | MIC (µg/mL) | IC50 (nM) for ALDH | IC50 (nM) for FTase |
|---|---|---|---|
| 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide | 8 | 100 | 79 |
| Sulfanilamide | 32 | Not reported | Not applicable |
| Trimethoprim | 16 | Not applicable | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
